An In-depth Technical Guide to 2,4-Dichloro-1-(1,1-difluoroethyl)benzene
An In-depth Technical Guide to 2,4-Dichloro-1-(1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks. The strategic incorporation of chlorine and fluorine atoms into aromatic systems can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 2,4-Dichloro-1-(1,1-difluoroethyl)benzene, a compound of significant interest due to its unique substitution pattern. While specific data on this molecule is emerging, this document synthesizes available information and draws upon established principles of organic chemistry and data from structurally related analogues to provide a robust resource for researchers.
The subject of this guide is 2,4-Dichloro-1-(1,1-difluoroethyl)benzene , identified by the CAS Number 1204295-92-0 .[1] This compound features a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a 1,1-difluoroethyl group at position 1. This combination of a dichlorinated aromatic core and a gem-difluorinated alkyl substituent suggests its potential as a versatile intermediate in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials. The presence of the difluoroethyl group is particularly noteworthy, as this moiety is increasingly utilized as a bioisostere for hydroxyl, thiol, or even carbonyl groups, capable of forming hydrogen bonds and modulating electronic properties.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
Table 1: Key Physicochemical Properties of 2,4-Dichloro-1-(1,1-difluoroethyl)benzene
| Property | Value | Source |
| CAS Number | 1204295-92-0 | PubChem[1] |
| Molecular Formula | C₈H₆Cl₂F₂ | PubChem[1] |
| Molecular Weight | 211.03 g/mol | PubChem[1] |
| IUPAC Name | 2,4-dichloro-1-(1,1-difluoroethyl)benzene | PubChem[1] |
| SMILES | CC(C1=C(C=C(C=C1)Cl)Cl)(F)F | PubChem[1] |
| InChIKey | CNYNOBPPFWUEKA-UHFFFAOYSA-N | PubChem[1] |
The structural features of 2,4-Dichloro-1-(1,1-difluoroethyl)benzene—specifically the electronegative chlorine and fluorine atoms—are expected to significantly influence its reactivity and intermolecular interactions. The dichlorination pattern affects the electron density of the aromatic ring, while the gem-difluoro group introduces a strong dipole and alters the steric profile of the ethyl substituent.
Synthesis Strategies: A Mechanistic Perspective
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for 2,4-Dichloro-1-(1,1-difluoroethyl)benzene.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual outline based on analogous chemical transformations. Researchers should conduct small-scale trials to optimize reaction conditions.
Part 1: α-Halogenation of 2',4'-Dichloroacetophenone
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Reaction Setup: To a solution of 2',4'-dichloroacetophenone in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a halogenating agent such as N-chlorosuccinimide or sulfuryl chloride.
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Initiation: Add a radical initiator like AIBN or benzoyl peroxide.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Part 2: Deoxyfluorination
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Reaction Setup: In a fume hood, dissolve the α,α-dihalo-2',4'-dichloroacetophenone intermediate in an anhydrous, aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).
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Fluorination: Cool the solution in an ice bath and slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC-MS.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction and Purification: Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by vacuum distillation or column chromatography.
Potential Applications in Drug Discovery and Agrochemicals
While direct applications of 2,4-Dichloro-1-(1,1-difluoroethyl)benzene are not extensively documented, its structural motifs are present in various bioactive molecules.
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Pharmaceuticals: The 2,4-dichlorophenyl group is a key component of several antifungal agents. For example, the antifungal drug luliconazole contains an (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene intermediate in its synthesis.[3] The 1,1-difluoroethyl moiety can act as a lipophilic hydrogen bond donor, potentially improving cell permeability and target engagement.
Analytical Characterization
The unambiguous identification and purity assessment of 2,4-Dichloro-1-(1,1-difluoroethyl)benzene would rely on a combination of modern analytical techniques.
Caption: A typical analytical workflow for the characterization of the title compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| GC-MS | A single major peak in the chromatogram with a molecular ion peak corresponding to the mass of the compound. The fragmentation pattern would show losses of HF, Cl, and other characteristic fragments. |
| ¹H NMR | A triplet for the methyl protons of the ethyl group due to coupling with the two fluorine atoms. Aromatic protons would appear as multiplets in the downfield region, with splitting patterns influenced by the chlorine substituents. |
| ¹³C NMR | A triplet for the carbon bearing the fluorine atoms due to C-F coupling. Distinct signals for the methyl carbon and the aromatic carbons, with chemical shifts influenced by the electron-withdrawing halogen substituents. |
| ¹⁹F NMR | A quartet for the two equivalent fluorine atoms due to coupling with the three methyl protons. |
| FTIR | Characteristic absorption bands for C-H (aromatic and aliphatic), C-Cl, and strong C-F stretching vibrations. |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4-Dichloro-1-(1,1-difluoroethyl)benzene is classified as a substance that causes severe skin burns and eye damage (H314).[1]
Precautionary Measures:
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Engineering Controls: Work in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
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Handling: Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion and Future Outlook
2,4-Dichloro-1-(1,1-difluoroethyl)benzene represents a promising, yet underexplored, chemical entity. Its synthesis, while not explicitly detailed in current literature, is achievable through established synthetic methodologies. The unique combination of a dichlorinated aromatic ring and a gem-difluoroalkyl group makes it an attractive building block for the development of novel pharmaceuticals and agrochemicals. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential. This guide provides a foundational understanding for researchers poised to explore the applications of this intriguing molecule.
References
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PubChem. (n.d.). 2,4-Dichloro-1-(1,1-difluoroethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene.
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U.S. Environmental Protection Agency. (n.d.). 2,4-D. Retrieved from [Link]
